(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one" (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule. Its core consists of a fused thiazolo[3,2-b][1,2,4]triazole moiety linked to an indol-2-one scaffold via a Z-configured methylene bridge. Key structural features include:
- A 1-butyl group at the N1 position of the indole ring.
- A 4-methoxyphenyl substituent on the thiazolo-triazole ring.
- A 6-oxo group within the thiazolo-triazole system.
The compound’s molecular formula is C27H23N4O3S, with a Molecular Formula Weight (MFW) of 507.56 g/mol . Its stereochemical configuration (Z-isomer) is critical for maintaining planar conjugation, which may influence electronic properties and biological interactions. The compound’s IUPAC name and registry number (RN 431930-90-4) confirm its unique identity .
Properties
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-3-4-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(30-2)12-10-14/h5-12H,3-4,13H2,1-2H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKARDOWEVPKEQ-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- The benzyl-substituted analogue (CID 16429712) differs in the N1 substituent (benzyl vs. butyl) and the phenyl ring substitution (4-ethoxy vs. 4-methoxy).
- Compound 2h (from ) replaces the indol-2-one core with a chlorophenyl-acetamide group, which may enhance anticancer activity via halogen bonding interactions .
Antibacterial and Antifungal Agents :
- Compound 5b (from ), featuring a 3-hydroxyphenyl and indolylmethylene group, exhibits broad-spectrum activity against S. aureus (MIC = 2 µg/mL) and C. albicans (MIC = 4 µg/mL). The hydroxyl group likely enhances hydrogen bonding with microbial targets .
- Compound 5h () incorporates a 5-methoxyindole group, improving antifungal selectivity. However, neither the target compound nor its benzyl analogue (CID 16429712) have reported antimicrobial data in the provided evidence.
Anticancer Thiazolo-Triazoles :
- Compound 2h () demonstrates moderate anticancer activity (IC50 = 18 µM against MCF-7 cells), attributed to its chlorophenyl and acetamide substituents . The target compound’s methoxyphenyl group may confer different pharmacokinetic profiles, but its bioactivity remains uncharacterized.
Triazolo-Thiadiazoles with Antifungal Potential:
- highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles as inhibitors of fungal 14-α-demethylase (PDB: 3LD6).
Thermal Stability :
Biological Activity
The compound (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that integrates various heterocyclic structures. Its unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
This compound features:
- An indole moiety , known for various biological activities.
- A thiazole ring , which has been associated with anticancer properties.
- A triazole unit , recognized for its role in antifungal and anticancer activities.
Biological Activities
Research indicates that derivatives containing thiazole and triazole moieties exhibit diverse biological activities. The specific biological activities of this compound require empirical testing; however, based on structural similarities with other compounds, several potential activities can be inferred:
Anticancer Activity
Compounds similar to this one have shown promising anticancer properties. For instance:
- Cytotoxicity : Studies indicate that thiazole and triazole derivatives can suppress the growth of various human cancer cell lines including lung (A549) and breast cancer (MCF7) cells. These compounds often act through mechanisms involving cell cycle arrest and apoptosis induction .
| Compound Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Thiazole Derivatives | A549 (Lung) | 0.04 - 23.6 |
| Triazole Derivatives | MCF7 (Breast) | 1.7 (best case) |
The mechanism of action for many thiazole and triazole derivatives involves:
- Inhibition of key kinases (e.g., ERK1/2), leading to altered signaling pathways that promote apoptosis in cancer cells .
- Induction of cell cycle arrest at the G1 phase, facilitating controlled cellular proliferation.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Thiadiazole Derivatives :
- Antiproliferative Activity :
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
- Multicomponent Reactions : These reactions are effective for synthesizing complex heterocycles.
- Functional Group Modifications : Altering substituents on the thiazole or indole rings may enhance biological activity or solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
